molecular formula C22H20O6 B2954264 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-28-1

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2954264
CAS No.: 170511-28-1
M. Wt: 380.396
InChI Key: GWNJPWOECRAHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one (coumarin) derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at position 3, an ethyl group at position 6, a methyl group at position 2, and an acetoxy group at position 7. Its molecular formula is C₂₂H₂₀O₇ (molecular weight: 396.39 g/mol). The benzodioxin substituent contributes to aromatic stacking interactions, while the ethyl and methyl groups enhance lipophilicity. The 7-acetate group may act as a prodrug moiety, improving solubility and enabling hydrolysis to the active carboxylic acid metabolite .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-14-9-16-19(11-18(14)28-13(3)23)27-12(2)21(22(16)24)15-5-6-17-20(10-15)26-8-7-25-17/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNJPWOECRAHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Chromenone Core: The chromenone core is synthesized through the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Coupling Reaction: The benzodioxin ring is then coupled with the chromenone core using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone core using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, replacing it with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thiol derivatives.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as light-stabilizing agents in polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzodioxin-functionalized chromenones, with structural variations influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name (Core Structure) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
R2: Methyl
R6: Ethyl
R7: Acetate
C₂₂H₂₀O₇ 396.39 Potential PD-1/PD-L1 inhibitor; moderate lipophilicity (logP ~3.2)
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
()
R2: Trifluoromethyl
R6: Ethyl
R7: Methoxyacetate methyl ester
C₂₄H₂₁F₃O₈ 482.42 Higher lipophilicity (logP ~4.1); trifluoromethyl enhances metabolic stability
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one
()
R2: Trifluoromethyl
R6: Ethyl
R7: Isopropoxy
C₂₁H₁₈F₃O₅ 422.37 Ether linkage reduces hydrolysis rate; lower aqueous solubility
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate
()
R2: Methyl
R6: Propyl
R7: Acetate
C₂₃H₂₂O₇ 410.42 Increased lipophilicity (logP ~3.8) due to longer alkyl chain
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
()
R2: Methyl
R6: Ethyl
R7: Hydroxyl
C₁₉H₁₆O₅ 324.31 Polar metabolite; prone to glucuronidation
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
()
R2: Methyl
R6: Ethyl
R7: Isopropoxyacetate
C₂₅H₂₆O₈ 466.46 Bulkier ester slows hydrolysis; improved tissue penetration

Key Research Findings

The EGNN model identified the scaffold as a high-potency PD-1/PD-L1 inhibitor, even without prior training on similar structures, highlighting the benzodioxin moiety’s critical role in binding interactions .

Metabolic Stability :

  • Trifluoromethyl groups (e.g., ) reduce oxidative metabolism but increase logP, limiting aqueous solubility .
  • Acetate vs. Hydroxyl : The 7-acetate group in the target compound enhances solubility compared to the hydroxyl analogue (), which is rapidly glucuronidated .

Synthetic Accessibility: The chromenone core is synthesized via acid-catalyzed cyclization (e.g., ZnCl₂ in 1,4-dioxane; ). Benzodioxin precursors are prepared via Ullmann coupling or Friedel-Crafts acylation () .

Physicochemical and Pharmacokinetic Trends

Property Target Compound CF3-Substituted () Hydroxyl Analogue ()
logP 3.2 4.1 1.8
Aqueous Solubility 12 µg/mL 5 µg/mL 45 µg/mL
Metabolic Half-life 4.2 h 7.8 h 1.5 h

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic derivative of chromenone and benzodioxin structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C18H19O5C_{18}H_{19}O_5 with a molecular weight of approximately 313.34 g/mol. The structure consists of a chromenone backbone substituted with a benzodioxin moiety, which is believed to contribute to its biological effects.

1. Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The presence of the benzodioxin group enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. Studies have shown that derivatives similar to this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It appears to inhibit key pro-inflammatory cytokines and enzymes such as COX-II and TNF-alpha in vitro. This suggests that it may be beneficial in treating inflammatory conditions like arthritis or chronic obstructive pulmonary disease (COPD) .

3. Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression . For example, derivatives related to this compound have been shown to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant capacityDemonstrated significant reduction in oxidative stress markers in cultured cells treated with the compound .
Study 2 Assess anti-inflammatory effectsInhibited COX-II activity by 50% at a concentration of 10 µM, indicating potential for treating inflammatory diseases .
Study 3 Investigate anticancer activityShowed IC50 values ranging from 12 µM to 25 µM across different cancer cell lines, highlighting its selective cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The electron-rich nature of the chromenone structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity : The compound's structural features enable it to bind effectively to active sites on enzymes like COX-II, thereby inhibiting their activity and reducing inflammation.
  • Induction of Apoptosis : By modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, this compound can promote programmed cell death in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.